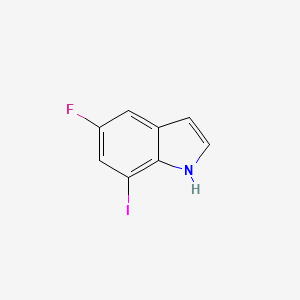

5-Fluoro-7-iodo-1H-indole

Übersicht

Beschreibung

5-Fluoro-7-iodo-1H-indole is a derivative of indole, which is a heterocyclic compound . The molecular formula of 5-Fluoro-7-iodo-1H-indole is C8H5FIN .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-iodo-1H-indole consists of a benzene ring fused with a pyrrole ring, with fluorine and iodine substituents at the 5th and 7th positions respectively .Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Organic Chemistry

5-Fluoro-7-iodo-1H-indole is a variant of indole, a fundamental scaffold in organic chemistry, especially in the synthesis of pharmaceuticals and natural products. Indole synthesis has long fascinated chemists due to the structural complexity and biological significance of indole derivatives. The framework for classifying indole syntheses, based on the last bond formed in the five-membered indole ring, outlines nine strategic approaches. These methodologies are crucial in developing novel compounds with potential therapeutic applications (Taber & Tirunahari, 2011).

Neuropharmacology and Receptor Interactions

5-Fluoro-7-iodo-1H-indole and its derivatives are studied for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors, which are pivotal in regulating mood, anxiety, and cognition. For example, certain derivatives synthesized using the van Leusen multicomponent reaction exhibited high affinity for the 5-HT7 receptor, showing promise in CNS-targeted therapies (Hogendorf et al., 2017). Additionally, compounds like NRA0562, which interact with serotonin receptors, show potential for antipsychotic activities, expanding the therapeutic scope of indole derivatives in treating psychiatric disorders (Kawashima et al., 2001).

Metabolic Pathways and Drug Design

Understanding the metabolism and disposition of compounds is crucial for drug development. Studies on various indole derivatives highlight how structural modifications, like fluorination or iodination, can influence metabolic pathways, affecting the drug's bioavailability, toxicity, and therapeutic efficacy. For instance, insights into the metabolism and disposition of specific GABA A receptor partial agonists guide the design of drugs with subtype-selective activity and desirable pharmacokinetic profiles (Shaffer et al., 2008).

Fluorophores in Molecular Imaging

Fluorinated compounds, including some indole derivatives, serve as fluorophores in molecular imaging, offering real-time detection of cancer and other diseases. The unique properties of the fluoro substituent make these compounds valuable in developing imaging agents. However, research on their toxicity is vital to ensure safe in vivo applications (Alford et al., 2009).

Eigenschaften

IUPAC Name |

5-fluoro-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYSSCOHBMNCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

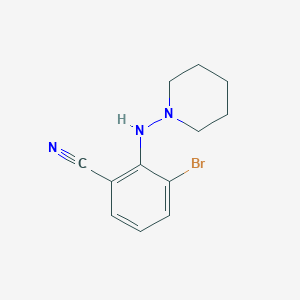

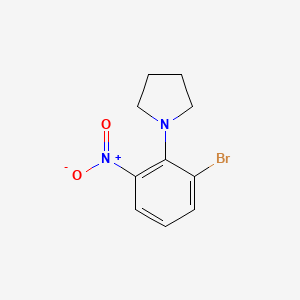

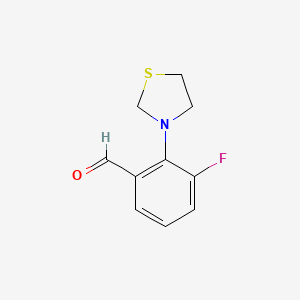

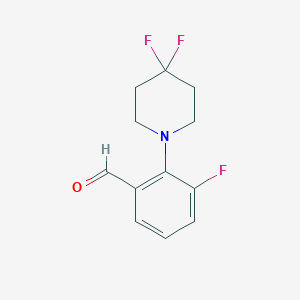

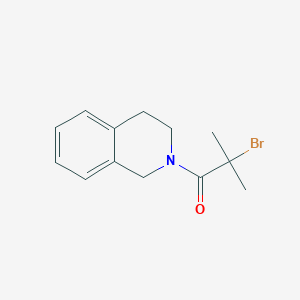

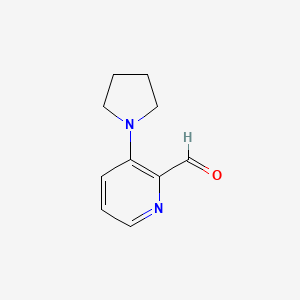

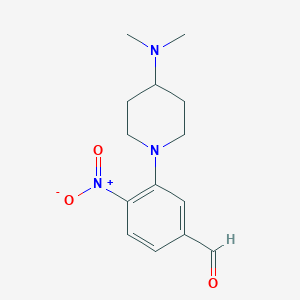

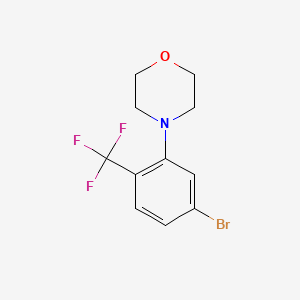

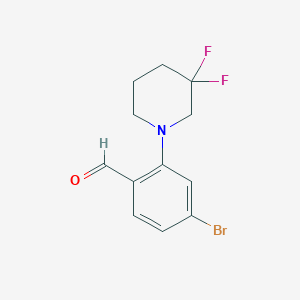

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)

![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)

![ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402006.png)